Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate
Overview
Description
Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate is an organic compound with the molecular formula C₁₃H₁₈O₆S. It is a derivative of butanoic acid and features a sulfonyloxy group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate typically involves the esterification of 3-hydroxybutanoic acid with ethanol in the presence of a strong acid catalyst. The resulting ethyl ester is then reacted with 4-methylphenylsulfonyl chloride under basic conditions to introduce the sulfonyloxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-oxo-4-(4-methylphenyl)sulfonyloxybutanoate.
Reduction: Ethyl 3-hydroxy-4-(4-methylphenyl)butanol.
Substitution: Ethyl 3-hydroxy-4-(4-methylphenyl)butanoate.
Scientific Research Applications
Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Similar in structure but contains a pyrrole ring instead of a butanoate backbone.
2-Hydroxy-5,3-(phenylallylidene)aminobenzoic acid: Contains a benzoic acid core with similar functional groups.
Uniqueness
Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6S/c1-3-18-13(15)8-11(14)9-19-20(16,17)12-6-4-10(2)5-7-12/h4-7,11,14H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWFDPDJSQDORP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(COS(=O)(=O)C1=CC=C(C=C1)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720490 | |
Record name | Ethyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828276-85-3 | |
Record name | Ethyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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